(E)-3-(4-ethoxyphenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide
CAS No.: 306301-62-2
Cat. No.: VC4519510
Molecular Formula: C22H22N4O3
Molecular Weight: 390.443
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 306301-62-2 |
---|---|
Molecular Formula | C22H22N4O3 |
Molecular Weight | 390.443 |
IUPAC Name | 3-(4-ethoxyphenyl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
Standard InChI | InChI=1S/C22H22N4O3/c1-3-29-18-12-10-16(11-13-18)19-15-20(25-24-19)22(27)26-23-14-6-8-17-7-4-5-9-21(17)28-2/h4-15H,3H2,1-2H3,(H,24,25)(H,26,27)/b8-6+,23-14+ |
Standard InChI Key | MBVBMNBNBWSWPE-QLBRXNFHSA-N |
SMILES | CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physical Properties
(E)-3-(4-ethoxyphenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide (CAS 1309677-21-1) possesses the molecular formula , with a molecular weight of 378.424 g/mol . The density is experimentally determined as , while the refractive index is 1.602 . The presence of ethoxy (-OCHCH) and methoxy (-OCH) groups on the phenyl rings introduces steric and electronic effects that influence its crystallinity and solubility. The exact mass, calculated as 378.169189 Da, aligns with high-resolution mass spectrometry data, confirming purity .
Stereochemical Configuration
The compound exhibits two distinct (E)-configurations: one at the hydrazone bond (N'-C=N) and another at the allylidene moiety (C=C). This planar arrangement facilitates π-π stacking interactions between aromatic systems, as evidenced by X-ray crystallography . The dihedral angle between the pyrazole ring and the 4-ethoxyphenyl group is 12.3°, while the 2-methoxyphenyl allylidene fragment deviates by 8.7°, indicating minimal steric hindrance .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 378.424 | |
Density (g/cm³) | ||
Refractive Index | 1.602 | |
Exact Mass (Da) | 378.169189 |
Synthesis and Optimization
Schiff Base Condensation Methodology
The synthesis proceeds via a two-step protocol: (1) preparation of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide through cyclocondensation of ethyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate with hydrazine hydrate, and (2) Schiff base formation via reaction with (E)-3-(2-methoxyphenyl)allylidene aldehyde . The reaction is conducted under reflux in ethanol, with catalytic acetic acid, achieving yields of 68–72% .
Structural Characterization
X-Ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic crystal system with space group . Unit cell parameters are , and . The asymmetric unit contains one molecule, with intramolecular N–H···O hydrogen bonds (2.12 Å) stabilizing the hydrazide moiety .
Hirshfeld Surface Analysis
Hirshfeld surfaces mapped over highlight O···H (14.2%), H···H (61.3%), and C···H (12.8%) interactions as dominant. The 2D fingerprint plot shows sharp spikes at , indicative of strong O···H hydrogen bonds .
Spectroscopic Profiling
FT-IR and Raman Spectroscopy
FT-IR bands at 1665 cm (C=O stretch), 1598 cm (C=N), and 1245 cm (C-O-C) confirm functional groups . Raman peaks at 1612 cm (pyrazole ring breathing) and 1305 cm (allylidene C=C) align with density functional theory (DFT) calculations .
NMR Spectroscopy
-NMR (400 MHz, DMSO-): δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.62–6.85 (m, 8H, Ar-H), 4.12 (q, , 2H, OCH), 3.87 (s, 3H, OCH) . -NMR: δ 163.5 (C=O), 158.2 (C=N), 149.1–114.7 (aromatic carbons) .
Computational and Nonlinear Optical Studies
DFT Calculations
B3LYP/6-311++G(d,p) geometry optimization matches SC-XRD data (<0.02 Å RMSD). The HOMO-LUMO gap is 3.82 eV, with and , indicating charge transfer propensity .
Hyperpolarizability Analysis
The first hyperpolarizability () is , driven by the conjugated π-system. This surpasses urea (), suggesting utility in nonlinear optical materials .
Biological Activity and Mechanistic Insights
DNA Gyrase Inhibition
In silico docking (PDB: 2XCT) reveals binding to the ATPase domain of Staphylococcus aureus DNA gyrase, with a docking score of −9.2 kcal/mol. Key interactions include hydrogen bonds with Asn46 and π-cation interactions with Mg .
Antibacterial Screening
Against Escherichia coli (ATCC 25922), the compound exhibits an MIC of 32 µg/mL, comparable to ciprofloxacin (MIC = 8 µg/mL). Time-kill assays show bactericidal activity within 8 hours at 4× MIC .
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